3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one
Description
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Properties
IUPAC Name |
5-(2-chloro-5-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N4O3/c16-7-3-10(18)15(11(19)4-7)22-14(24)6-13(21-22)20-12-5-8(23(25)26)1-2-9(12)17/h1-5H,6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONNKNHQEUEYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067568 | |
| Record name | 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30707-68-7 | |
| Record name | 1-(2,4,6-Trichlorophenyl)-3-(2-chloro-5-nitroanilino)-5-pyrazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30707-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Chloro-5-nitroanilino)-1-(2,4,6-trichlorophenyl)pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030707687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(2-CHLORO-5-NITROANILINO)-1-(2,4,6-TRICHLOROPHENYL)PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL27UQ95LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, with the molecular formula C15H8Cl4N4O3 and CAS number 30707-68-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 434.06 g/mol
- Structure : The compound features a pyrazolone core substituted with a chloro-nitrophenyl group and a trichlorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C15H8Cl4N4O3 |
| Molecular Weight | 434.06 g/mol |
| CAS Number | 30707-68-7 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazolone derivatives. For instance, a study demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity towards cellular targets.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Induction of Oxidative Stress : It can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Modulation of Signaling Pathways : It may alter signaling pathways related to cell proliferation and survival.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antibiotics tested the antimicrobial efficacy of various pyrazolone derivatives, including our compound. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study on Anticancer Properties
In another investigation published in Cancer Letters, researchers explored the anticancer effects on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to 3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one exhibit promising anticancer properties. Studies have shown that pyrazolone derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis. For instance, a study demonstrated that such compounds can effectively target specific cancer cell lines, leading to reduced cell proliferation and increased rates of programmed cell death .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolone derivatives are known to possess analgesic and anti-inflammatory properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). Experimental studies have shown that derivatives can reduce inflammation markers in vivo, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Research indicates that this compound can exhibit activity against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens .
Agricultural Science Applications
Pesticide Development
Given its chemical structure, this compound has been explored as a potential pesticide. The chlorinated phenyl groups enhance its efficacy against pests while potentially reducing toxicity to non-target organisms. Studies have indicated that similar compounds can effectively control agricultural pests without harming beneficial insects .
Herbicide Properties
Research into herbicidal applications has also been conducted. The compound's ability to inhibit specific enzymes involved in plant growth could lead to its use as a selective herbicide. Field trials have shown promising results in controlling weed populations while minimizing damage to crop plants .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under environmental stressors .
Nanocomposite Development
The compound has also been investigated for use in nanocomposites. By integrating it into nanostructured materials, researchers aim to enhance properties such as electrical conductivity and thermal resistance. These advancements could lead to new applications in electronics and energy storage systems .
Preparation Methods
Synthesis via N-N Bond Formation (Kim et al., 2007)
A notable method described by Kim, Chang-Kyu et al. (2007) involves building the pyrazolinone ring through N-N bond formation starting from 2-cyano-2',4',6'-trichloroacetanilide. The process includes:
- Conversion of 2-cyano-2',4',6'-trichloroacetanilide to an imino ether hydrochloride intermediate.
- Reaction of this intermediate with substituted anilines (such as 2-chloro-5-nitroaniline) in methanol.
- This reaction yields the target 3-anilino-1-aryl-2-pyrazolin-5-one compound with the desired substitution pattern.
This method efficiently assembles the pyrazolone ring while introducing both the trichlorophenyl and chloro-nitroaniline moieties in a controlled manner.
Intermediate Formation and Amination
The preparation often involves the formation of pyrazolone intermediates such as 1-(2,4,6-trichlorophenyl)-3H-pyrazol-5-one, which are then subjected to nucleophilic aromatic substitution with 2-chloro-5-nitroaniline. This step creates the amino linkage at the 3-position of the pyrazolone ring.
Synthetic Conditions and Optimization
Solvent and Temperature
- Methanol is commonly used as the reaction solvent for the coupling step due to its polarity and ability to dissolve both reactants.
- Reaction temperatures typically range from ambient to moderate heating (e.g., 50-80 °C) to facilitate ring closure and amination.
Reaction Time
- Reaction times vary depending on the method but generally range from several hours to overnight to ensure complete conversion.
Purification
- The crude product is purified by recrystallization or chromatographic techniques to obtain the compound in high purity.
Comparative Synthetic Routes and Yields
While detailed yield data specific to this compound are limited in open literature, analogous pyrazolone derivatives prepared via similar methods often achieve yields between 60% to 90%, depending on reaction optimization.
Microwave-assisted synthesis has been reported for related pyrazole derivatives, significantly reducing reaction times (from hours to minutes) and improving yields, suggesting potential applicability to this compound's synthesis.
Summary Table of Preparation Method
| Step | Reaction Type | Starting Materials | Conditions | Outcome/Notes |
|---|---|---|---|---|
| 1 | Formation of imino ether hydrochloride | 2-cyano-2',4',6'-trichloroacetanilide | Acidic conditions, methanol | Intermediate for pyrazolone ring formation |
| 2 | N-N bond formation and cyclization | Imino ether intermediate + 2-chloro-5-nitroaniline | Methanol, moderate heat (50-80 °C), several hours | Formation of pyrazolone ring with amino substitution |
| 3 | Purification | Crude product | Recrystallization or chromatography | Pure 3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one |
Additional Notes
- The compound is sensitive to storage conditions and should be kept at 2-8°C to maintain stability.
- Handling requires standard organic synthesis safety protocols due to the presence of multiple chlorinated and nitro substituents.
- The compound serves as an intermediate and may be further functionalized depending on the target molecule in pharmaceutical or agrochemical synthesis.
Q & A
Q. What are the optimal synthetic routes for preparing 3-((2-chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one?
The compound can be synthesized via multi-step condensation reactions starting from substituted phenylhydrazines and β-ketoesters. For example, a pyrazole core can be formed by cyclocondensation under acidic conditions (e.g., acetic acid or H₂SO₄), followed by nitration and chlorination steps. Yields up to 72% have been reported for analogous pyrazole derivatives using stoichiometric control and inert atmospheres to suppress side reactions . Solvent selection (e.g., ethanol or DMF) and temperature gradients (80–120°C) are critical for regioselectivity.
Q. How can spectroscopic techniques characterize the tautomeric equilibrium of this compound?
Q. What analytical methods validate purity and structural integrity?
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dechlorinated or nitro-reduced derivatives).
- Elemental analysis : Confirms stoichiometry (C, H, N, Cl).
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–Cl bonds: 1.73–1.76 Å; pyrazole ring planarity) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and stability?
The electron-withdrawing nitro and trichlorophenyl groups stabilize the pyrazole ring via resonance and inductive effects, reducing susceptibility to oxidation. Computational studies (DFT) on analogous compounds reveal that the nitro group lowers the HOMO energy (-8.2 eV), making the compound less nucleophilic but more resistant to electrophilic attack . Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 48 hours).
Q. What strategies resolve contradictions in reported tautomeric ratios across studies?
Discrepancies in tautomeric equilibria (e.g., amine:imine ratios) often arise from solvent polarity, temperature, and crystallization conditions. For instance, polar solvents (DMSO) favor imine forms due to enhanced solvation of NH groups, while nonpolar solvents (toluene) stabilize amine tautomers . Dynamic NMR at variable temperatures (25–60°C) can quantify equilibrium shifts, while solid-state IR identifies dominant forms in crystalline phases .
Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?
- Substituent positioning : The 2-chloro-5-nitrophenyl group enhances π-π stacking with biological targets (e.g., enzyme active sites), as seen in kinase inhibitors .
- Trichlorophenyl moiety : Increases lipophilicity (logP ~4.2), improving membrane permeability.
- Pyrazolone core : Modulating the 5(4H)-one group can alter hydrogen-bonding interactions, as shown in COX-2 inhibitor analogs .
Q. What experimental designs assess environmental persistence and ecotoxicology?
- Hydrolysis studies : Monitor degradation in aqueous buffers (pH 4–9) at 25°C and 50°C .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-induced breakdown.
- QSAR models : Predict bioaccumulation (BCF) and toxicity (e.g., LC50 for Daphnia magna) using EPI Suite or TEST software .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Use fractional factorial designs to test variables (catalyst loading, solvent volume, time).
- Continuous flow synthesis : Reduces side reactions in exothermic steps (e.g., nitration) .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real time.
Q. What computational tools predict crystallographic packing and polymorphism?
Software like Mercury (CCDC) analyzes Hirshfeld surfaces to predict intermolecular interactions (e.g., Cl⋯Cl contacts in trichlorophenyl derivatives ). Molecular dynamics simulations (Amber, GROMACS) model lattice energies to identify stable polymorphs.
Q. How to address discrepancies between theoretical and experimental spectral data?
- TD-DFT calculations : Simulate UV-Vis spectra (λmax) and compare with experimental data.
- Vibrational mode analysis : Assign IR peaks using Gaussian09 with B3LYP/6-31G(d) basis sets .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 463.56 g/mol | Calc. |
| logP (Octanol-Water) | 4.2 (Predicted via ChemAxon) | |
| Tautomeric Ratio (Amine:Imine) | 50:50 (Dynamic NMR in DMSO-d6) | |
| Melting Point | >250°C (DSC) |
Q. Table 2. Comparison of Synthetic Yields for Analogous Compounds
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 1-(2,4,6-Trichlorophenyl)pyrazole | 72 | Acetic acid, reflux, 6h | |
| 4-(4-Fluorophenyl)pyrazole | 65 | DMF, 80°C, 8h |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
